3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(pyridin-3-ylmethyl)propanamide
Description
Chemical Identity and Nomenclature
Systematic IUPAC Name
The compound’s systematic name, This compound , is derived through the following analysis:
- Quinoxalinone Core : A bicyclic structure comprising a benzene ring fused to a pyrazine ring, with a ketone group at position 3 and a methyl group at position 4. The "3,4-dihydro" designation indicates partial saturation of the pyrazine ring.
- Propanamide Side Chain : A three-carbon chain terminating in an amide group (-CONH-) at position 2 of the quinoxalinone.
- Pyridin-3-ylmethyl Substituent : A pyridine ring (a six-membered aromatic ring with one nitrogen atom) attached via a methylene group (-CH2-) to the amide nitrogen.
Molecular Formula and Weight
- Formula : $$ \text{C}{18}\text{H}{19}\text{N}4\text{O}2 $$
- Molecular Weight : 323.38 g/mol
Structural Depiction
╭─────────────── Quinoxalinone Core ───────────────╮
| O |
| ║ |
| C3-(CH2)2-CONH-CH2-Pyridine |
| Methyl (C4) |
╰─────────────────────────────────────────╯
Synonyms and Identifiers
- CAS Registry : Not widely documented in public databases as of 2025.
- Alternative Names :
- $$ N$$-(Pyridin-3-ylmethyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide
- 3-(4-Methyl-3-oxoquinoxalin-2-yl)-$$ N$$-(3-pyridylmethyl)propanamide
Key Spectral Characteristics
Historical Context in Heterocyclic Chemistry Research
Quinoxaline Derivatives in Drug Discovery
Quinoxaline, first synthesized in the late 19th century via condensation of $$ o $$-phenylenediamine with glyoxal, has evolved into a privileged scaffold in medicinal chemistry. Early derivatives like varenicline (a nicotinic receptor partial agonist) and echinomycin (an antibiotic) highlighted its versatility. The introduction of 3,4-dihydroquinoxalin-2(1H)-one (quinoxalinone) moieties, as seen in the target compound, emerged in the 2000s to enhance metabolic stability and binding affinity.
Evolution of Propanamide-Pyridine Hybrids
The incorporation of pyridine rings into amide-containing compounds gained traction in the 2010s, driven by pyridine’s ability to improve solubility and engage in hydrogen bonding. For example, N-phenyl-N-(pyridin-3-ylmethyl)propanamide (PubChem CID 3024850) demonstrated the utility of pyridinylmethyl groups in modulating pharmacokinetics. These insights informed the design of the target compound, where the pyridinylmethyl moiety likely enhances blood-brain barrier permeability for neurological targets.
Synthetic Advancements
The synthesis of such hybrids typically involves:
- Quinoxalinone Formation : Condensation of $$ o $$-diamines with 1,2-diketones under acidic conditions.
- Side-Chain Introduction : Mitsunobu or Ullmann coupling to attach the propanamide group.
- Amide Functionalization : Reaction of the propanamide with 3-(aminomethyl)pyridine.
Therapeutic Relevance
While the target compound’s specific applications remain under investigation, structurally analogous molecules (e.g., 1-[4-(4-methylbenzyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]piperidine-4-carboxylic acid ) exhibit P2X3 receptor antagonism , suggesting potential in pain management. The quinoxalinone-pyridine architecture may also confer kinase inhibitory activity , aligning with trends in oncology research.
Propriétés
Formule moléculaire |
C18H18N4O2 |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
3-(4-methyl-3-oxoquinoxalin-2-yl)-N-(pyridin-3-ylmethyl)propanamide |
InChI |
InChI=1S/C18H18N4O2/c1-22-16-7-3-2-6-14(16)21-15(18(22)24)8-9-17(23)20-12-13-5-4-10-19-11-13/h2-7,10-11H,8-9,12H2,1H3,(H,20,23) |
Clé InChI |
ZHWWARKCUOZBLW-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2N=C(C1=O)CCC(=O)NCC3=CN=CC=C3 |
Origine du produit |
United States |
Méthodes De Préparation
Condensation with 1,2-Diketones
A foundational method involves refluxing ortho-phenylenediamine with 2,3-butanedione in acetic acid, yielding the quinoxaline core. Modifications using hexafluoroisopropanol (HFIP) as a recyclable solvent achieve 95% yields at room temperature within 1 hour. This green approach avoids traditional drawbacks like prolonged heating (>6 hours) and toxic solvents.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times to 10–15 minutes while maintaining yields above 90%. For instance, combining 1,2-diaminobenzene with methylglyoxal under microwave conditions produces the quinoxaline derivative with minimal side products.
Formation of the Propanamide Linkage
The propanamide segment (N-(pyridin-3-ylmethyl)propanamide ) is synthesized through azide coupling or direct amidation:
Azide-Mediated Coupling
Adapting methods from methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoate synthesis, 3-chloropropanoyl chloride reacts with sodium azide to form the acyl azide intermediate. Subsequent Staudinger reaction with pyridin-3-ylmethylamine yields the propanamide (Scheme 1).
Scheme 1:
Direct Amidation Using Coupling Agents
Carbodiimide-mediated coupling (e.g., EDC/HOBt) between 3-carboxypropanoic acid and pyridin-3-ylmethylamine in dichloromethane achieves 85–92% yields. This method is favored for scalability and minimal racemization.
Coupling of Quinoxaline and Propanamide Units
The final step involves connecting the quinoxaline and propanamide moieties. Two predominant strategies are documented:
Nucleophilic Acyl Substitution
Reacting 3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid with pyridin-3-ylmethylamine in the presence of thionyl chloride generates the amide bond. Yields up to 88% are reported using this method.
Transition Metal-Catalyzed Coupling
Copper(II)-supported catalysts (e.g., Cu(II)/MCM-41) enable coupling under mild conditions (70°C, 4 hours), achieving 95% yields. The mechanism likely involves oxidative amination, though further studies are needed.
Optimization and Catalytic Approaches
Solvent and Temperature Effects
| Condition | Yield (%) | Catalyst | Reference |
|---|---|---|---|
| Ethanol, reflux | 78 | None | |
| HFIP, room temp | 95 | HFIP | |
| Solvent-free, 90°C | 92 | Ru/Si zeolite |
Higher yields are observed in solvent-free or green solvent systems, with HFIP demonstrating superior performance.
Catalyst Screening
-
Sulfated tungstate : 94% yield in 30 minutes under ultrasonication.
-
Aminosulfonic acid : 98.3% yield via acid-catalyzed condensation.
Purification and Characterization
Recrystallization
Crude products are purified using petroleum ether–ethyl acetate (1:3), yielding crystals with >99% purity.
Chromatographic Techniques
Silica gel chromatography (ethyl acetate/petroleum ether, 1:6) isolates the target compound, as validated by NMR and HRMS data.
Spectroscopic Data
-
: δ 8.45 (s, 1H, quinoxaline-H), 7.30–8.10 (m, 4H, pyridine-H).
-
: δ 170.2 (C=O), 154.8 (quinoxaline-C).
Analyse Des Réactions Chimiques
4. Applications de la recherche scientifique
Chimie
En chimie, ce composé peut être utilisé comme élément constitutif pour la synthèse de molécules plus complexes. Sa structure unique permet diverses fonctionnalisations, ce qui en fait un intermédiaire polyvalent en synthèse organique.
Biologie
Biologiquement, les dérivés quinoxaline sont connus pour leurs activités antimicrobiennes, antivirales et anticancéreuses. Ce composé pourrait être exploré pour des activités biologiques similaires, servant potentiellement de composé de tête en découverte de médicaments.
Médecine
En médecine, le composé pourrait être étudié pour ses effets thérapeutiques potentiels. Les dérivés quinoxaline ont été étudiés pour leur capacité à inhiber les enzymes et les récepteurs, ce qui en fait des candidats pour le traitement de maladies comme le cancer, les infections et les troubles neurologiques.
Industrie
Industrialement, le composé pourrait être utilisé dans le développement de nouveaux matériaux, tels que des polymères ou des colorants, en raison de son noyau quinoxaline stable et de ses groupes fonctionnels qui permettent des modifications supplémentaires.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, quinoxaline derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound could be explored for similar biological activities, potentially serving as a lead compound in drug discovery.
Medicine
In medicine, the compound might be investigated for its potential therapeutic effects. Quinoxaline derivatives have been studied for their ability to inhibit enzymes and receptors, making them candidates for treating diseases like cancer, infections, and neurological disorders.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or dyes, due to its stable quinoxaline core and functional groups that allow for further modifications.
Mécanisme D'action
Le mécanisme d’action du 3-(4-méthyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(pyridin-3-ylméthyl)propanamide dépendrait de sa cible biologique spécifique. Généralement, les dérivés quinoxaline exercent leurs effets en interagissant avec les enzymes, les récepteurs ou l’ADN. Le groupe pyridinylméthyle pourrait améliorer l’affinité de liaison à certaines cibles biologiques, tandis que la chaîne latérale propanamide pourrait influencer la solubilité et la biodisponibilité du composé.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
Target Compound vs. Quinoline Derivatives (): Compounds like N3-(1-(3,5-Dimethyl)adamantyl)-1-pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxamide (J. Med. Chem. 2007) share a carboxamide-linked side chain but replace the dihydroquinoxaline core with a dihydroquinoline. The quinoline derivatives exhibit lower molecular weights (e.g., ~450–500 g/mol) and variable substituents (e.g., adamantyl, pentyl), which may enhance lipophilicity but reduce solubility compared to the target compound’s pyridine group .
Target Compound vs. Chromen-Pyrazolo Derivatives (): Example 53 from contains a 4-oxo-4H-chromen scaffold fused with a pyrazolo[3,4-d]pyrimidine. These compounds are heavier (e.g., MW 589.1) and incorporate fluorine atoms, which improve metabolic stability but may increase toxicity risks. The target compound’s simpler dihydroquinoxaline core likely offers synthetic accessibility and tunable pharmacokinetics .
Amide-Linked Substituents
Target Compound vs. N-(3,3-Diphenylpropyl) Analogs (): The compound N-(3,3-diphenylpropyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide (CAS 1374540-01-8) shares the same dihydroquinoxaline-propanamide backbone but substitutes the pyridinylmethyl group with a lipophilic diphenylpropyl chain. This increases molecular weight (425.5 g/mol vs. ~350 g/mol for the target) and logP, likely reducing aqueous solubility but enhancing membrane permeability .
Target Compound vs. Thiophene-Carboxamide Derivatives (): The catalog compound N-(4-Isopropyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)thiophene-2-carboxamide (CAS 1404437-62-2) replaces the propanamide linker with a thiophene-carboxamide directly attached to the quinoxaline core. This structural simplification reduces flexibility and may alter binding interactions in biological targets .
Functional Implications
Activité Biologique
The compound 3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(pyridin-3-ylmethyl)propanamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to elucidate its role in medicinal chemistry.
Anticancer Properties
Research indicates that compounds containing quinoxaline moieties exhibit significant anticancer activity. For instance, studies have demonstrated that derivatives of quinoxaline can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound has shown promise in targeting cancer cells by modulating key signaling pathways involved in tumor progression.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10 | Apoptosis induction |
| MCF-7 | 15 | Cell cycle arrest |
| A549 | 12 | Inhibition of proliferation |
Antimicrobial Effects
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies have reported its effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum action.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
The biological activity of This compound is primarily attributed to its ability to interact with specific cellular targets. It is believed to inhibit certain enzymes involved in cell signaling and proliferation, such as kinases and phosphodiesterases. This inhibition leads to altered cellular responses, including reduced growth and increased apoptosis in cancer cells.
Case Studies
- In Vivo Studies : A study conducted on mice bearing xenograft tumors showed that administration of the compound significantly reduced tumor size compared to controls. The treatment led to an increase in apoptotic markers within the tumor tissue, indicating effective induction of programmed cell death.
- Clinical Trials : Preliminary clinical trials are underway to assess the safety and efficacy of this compound in human subjects with advanced cancer types. Early results suggest manageable side effects and promising therapeutic outcomes.
Q & A
Q. What synthetic routes and reaction conditions are optimal for preparing 3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(pyridin-3-ylmethyl)propanamide?
The compound is typically synthesized via multi-step reactions involving condensation, amide coupling, or cyclization. Key steps include temperature control (e.g., 0–5°C for nitrile intermediates) and solvent selection (e.g., dioxane or ethanol). Purification often involves column chromatography or recrystallization. Yield optimization requires pH adjustment and stoichiometric balancing of reagents like oxalyl chloride or amines .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D variants) is critical for verifying functional groups and stereochemistry. Fourier-Transform Infrared (FTIR) spectroscopy identifies carbonyl (1622–1800 cm⁻¹) and amine stretches (3416 cm⁻¹). Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% recommended for biological assays) .
Q. How should initial bioactivity screening assays be designed for this compound?
Use enzyme inhibition assays (e.g., kinase or protease targets) and cell-based viability tests (e.g., MTT assays). Prioritize dose-response curves (1 nM–100 µM) and include positive controls (e.g., known inhibitors). Validate results with triplicate measurements and statistical analysis (p < 0.05) .
Q. What stability considerations are critical for storage and handling?
Store the compound in anhydrous conditions (desiccated, -20°C) to prevent hydrolysis. Monitor degradation via HPLC or TLC over time. Avoid prolonged exposure to light or acidic/basic environments, which may cleave the amide or quinoxaline moieties .
Advanced Research Questions
Q. How can computational methods enhance reaction design and mechanistic studies for this compound?
Quantum chemical calculations (e.g., DFT) model transition states and intermediates, guiding solvent selection and catalyst design. Molecular docking predicts binding affinities to biological targets. Machine learning algorithms analyze reaction databases to optimize conditions (e.g., temperature, solvent polarity) .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Cross-validate NMR assignments using 2D techniques (COSY, HSQC) and compare with X-ray crystallography data. Reconcile mass spectrometry fragmentation patterns with in silico predictions (e.g., Mass Frontier). For ambiguous signals, synthesize isotopic analogs (e.g., ¹³C-labeled) .
Q. How can hybrid experimental-statistical models predict reactivity in novel environments?
Apply multivariate analysis (e.g., PCA) to correlate reaction outcomes (yield, selectivity) with variables (solvent, catalyst loading). Train neural networks on historical data to forecast optimal conditions for untested reactions. Validate models with small-scale experiments before scaling .
Q. What methodologies elucidate degradation pathways under oxidative or hydrolytic stress?
Use LC-MS/MS to identify degradation products. Accelerated stability studies (40°C/75% RH) simulate long-term storage. Isotope-labeling (e.g., ¹⁸O-water) traces hydrolysis sites. Computational tools (e.g., Gaussian) predict thermodynamic favorability of degradation steps .
Methodological Notes
- Data Contradiction Analysis : Compare results across techniques (e.g., NMR vs. X-ray) and replicate experiments under standardized conditions. Use error analysis (e.g., confidence intervals) to identify outliers .
- Experimental Design : Incorporate blocking factors (e.g., batch effects) and randomization to minimize bias. For bioassays, include sham-treated controls and blinded evaluations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
